

Spectroscopic Profile of 4-Ethynylanisole: A Technical Guide

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for **4-ethynylanisole** (CAS No: 768-60-5), a versatile building block in organic synthesis, particularly in the development of pharmaceuticals and advanced materials. The following sections detail its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with the experimental protocols for these characterization techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the molecular structure of **4-ethynylanisole**. The proton (¹H) and carbon-13 (¹³C) NMR spectra provide detailed information about the chemical environment of each atom.

¹H NMR Data

The ¹H NMR spectrum of **4-ethynylanisole** was acquired in deuterated chloroform (CDCl₃) on a 400 MHz spectrometer. The chemical shifts (δ) are reported in parts per million (ppm) relative to tetramethylsilane (TMS).



Chemical Shift (ppm)	Multiplicity	Integration	Assignment
7.42	Doublet	2H	Ar-H (ortho to -C≡CH)
6.85	Doublet	2H	Ar-H (ortho to -OCH₃)
3.81	Singlet	3H	-OCH₃
3.02	Singlet	1H	-C≡CH

¹³C NMR Data

The ¹³C NMR spectrum was recorded in deuterated chloroform (CDCl₃) on a 100 MHz spectrometer.

Chemical Shift (ppm)	Assignment
160.0	Ar-C (-OCH₃)
133.8	Ar-C (ortho to -C≡CH)
114.2	Ar-C (-C≡CH)
114.0	Ar-C (ortho to -OCH ₃)
83.5	C≡CH
77.4	-C≡CH
55.3	-OCH ₃

Experimental Protocol: NMR Spectroscopy

A sample of **4-ethynylanisole** was dissolved in deuterated chloroform (CDCl₃). The ¹H NMR spectrum was recorded on a 400 MHz NMR spectrometer, and the ¹³C NMR spectrum was recorded on a 100 MHz instrument. Chemical shifts were referenced to the residual solvent peak of CDCl₃ (7.26 ppm for ¹H and 77.16 ppm for ¹³C).

Infrared (IR) Spectroscopy



IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of **4-ethynylanisole** exhibits characteristic absorption bands corresponding to its alkyne, aromatic, and ether functionalities.

Wavenumber (cm ⁻¹)	Intensity	Assignment
~3300	Strong, Sharp	≡C-H stretch (alkyne)
~2100	Medium, Sharp	C≡C stretch (alkyne)
~3050	Medium	C-H stretch (aromatic)
~1600, 1500, 1450	Medium to Strong	C=C stretch (aromatic ring)
~1250, 1030	Strong	C-O stretch (aryl ether)

Experimental Protocol: IR Spectroscopy

The infrared spectrum was obtained using the potassium bromide (KBr) pellet method. A small amount of solid **4-ethynylanisole** was finely ground with anhydrous KBr. The mixture was then pressed into a thin, transparent pellet. The spectrum was recorded using a Fourier-Transform Infrared (FT-IR) spectrometer.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a compound, aiding in its identification and structural elucidation. For **4-ethynylanisole**, Gas Chromatography-Mass Spectrometry (GC-MS) with Electron Ionization (EI) is a common analytical technique.

m/z	Relative Intensity (%)	Proposed Fragment
132	High	[M] ⁺ (Molecular Ion)
117	High	[M - CH ₃]+
102	Medium	[M - C ₂ H ₂ O] ⁺
91	Medium	[C7H7]+ (Tropylium ion)
77	Medium	[C ₆ H₅] ⁺ (Phenyl ion)

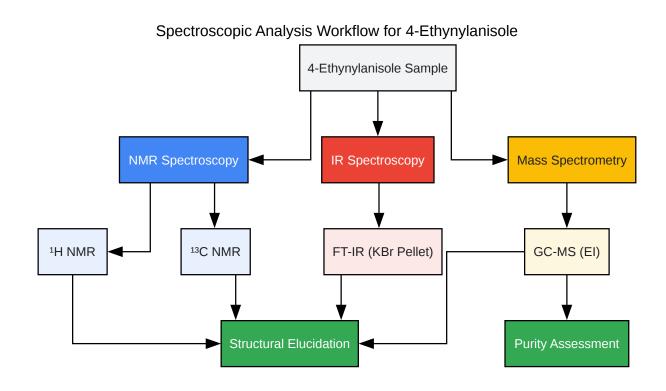


Experimental Protocol: Mass Spectrometry

The mass spectrum was acquired using a Gas Chromatography-Mass Spectrometry (GC-MS) system. The sample was introduced into the gas chromatograph, which separates the compound from any impurities. The separated compound then enters the mass spectrometer, where it is ionized by electron impact (EI) at 70 eV. The resulting fragments are separated by their mass-to-charge ratio (m/z) by a quadrupole mass analyzer.

Spectroscopic Analysis Workflow

The following diagram illustrates a logical workflow for the comprehensive spectroscopic analysis of **4-ethynylanisole**.



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Caption: A logical workflow for the spectroscopic analysis of **4-ethynylanisole**.

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